N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15085396
InChI: InChI=1S/C18H23ClN6/c1-4-24(5-2)9-8-20-17-15-11-23-25(18(15)22-12-21-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21,22)
SMILES:
Molecular Formula: C18H23ClN6
Molecular Weight: 358.9 g/mol

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine

CAS No.:

Cat. No.: VC15085396

Molecular Formula: C18H23ClN6

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine -

Specification

Molecular Formula C18H23ClN6
Molecular Weight 358.9 g/mol
IUPAC Name N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine
Standard InChI InChI=1S/C18H23ClN6/c1-4-24(5-2)9-8-20-17-15-11-23-25(18(15)22-12-21-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21,22)
Standard InChI Key DBYGOXQZGUGRCO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Introduction

The compound N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a synthetic organic molecule that incorporates a pyrazolo[3,4-d]pyrimidine core. This class of compounds is known for its structural versatility and potential pharmacological applications, particularly in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Structural Features

The structure of this compound includes:

  • A pyrazolo[3,4-d]pyrimidine ring system, which is a fused heterocyclic framework.

  • A chlorinated methylphenyl substituent at the pyrazole ring.

  • A diethylethane-1,2-diamine moiety, which contributes to its solubility and potential bioactivity.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:

  • Cyclization reactions between hydrazines and pyrimidines.

  • Functionalization with halogenated aromatic groups to enhance bioactivity.

  • Attachment of alkylamine chains to improve pharmacokinetic properties.

The specific synthesis of this compound likely involves:

  • Substitution reactions to introduce the 3-chloro-4-methylphenyl group.

  • Alkylation or reductive amination to attach the diethylethane-1,2-diamine fragment.

Biological Activity

Compounds containing pyrazolo[3,4-d]pyrimidine scaffolds have been widely studied for their biological properties:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with nucleic acid synthesis or membrane integrity.

  • Enzyme Inhibition: Known to inhibit kinases and other enzymes involved in cell signaling pathways.

  • Anti-inflammatory Properties: Potentially useful in treating inflammatory diseases by modulating immune responses.

Potential Applications

This compound may find applications in:

  • Pharmaceutical Research: As a lead compound for developing kinase inhibitors or antimicrobial agents.

  • Medicinal Chemistry: For structure-activity relationship (SAR) studies aimed at optimizing bioactivity.

  • Material Science: Due to its heterocyclic framework, it could also serve as a precursor for advanced materials.

Analytical Data

To confirm its identity and purity, the following analytical techniques are typically employed:

  • NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amines and aromatic rings.

  • X-ray Crystallography: For detailed structural elucidation.

Comparison with Related Compounds

Compound NameCore StructureKey SubstituentsPotential Use
6-(Chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidineChloromethyl groupPrecursor for drug development
N4-phenylsubstituted pyrrolo[2,3-d]pyrimidines Pyrrolo[2,3-d]pyrimidinePhenyl substitutionVEGFR inhibitors (anti-cancer)
Title CompoundPyrazolo[3,4-d]pyrimidineChloromethylphenyl + diethyldiamineAntimicrobial/kinase inhibitor?

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